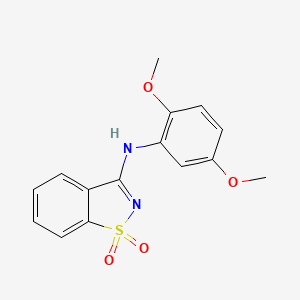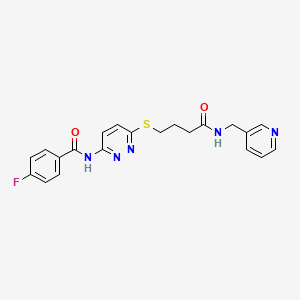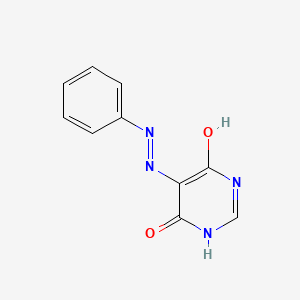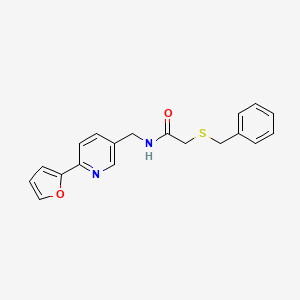
8-Bromo-5-fluorochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-fluorochroman-4-one is a heterocyclic compound . Its molecular formula is C9O2FBrH6 and it has a molecular weight of 245.0452 .
Molecular Structure Analysis
The chroman-4-one skeleton, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Molecular Structure
- The use of polyhaloadamantanes, including compounds related to 8-Bromo-5-fluorochroman-4-one, demonstrates their utility in probing chirality through synthesis and separation techniques. These compounds serve as stable markers for studying molecular configurations and interactions (Schreiner et al., 2002).
Fluorometric Analysis and DNA Replication
- The interaction of fluorescent dyes with brominated DNA bases highlights the role of bromo-fluoro compounds in enhancing fluorometric analysis. This process is crucial for understanding DNA replication kinetics and detecting sister chromatid exchanges in human chromosomes (Latt, 1974).
Intermediate for Biologically Active Compounds
- 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one represents an important intermediate in synthesizing biologically active compounds. Its production involves a multi-step process, underscoring the versatility of bromo-fluoro compounds in pharmaceutical synthesis (Wang et al., 2016).
Material Science and Luminescence
- The study of chromophores, including fluorochromo and bromochromo derivatives, is significant in developing advanced luminescent materials. These compounds are pivotal in creating sensors, optoelectronic devices, and other applications requiring fluorescent properties (Ma et al., 2015).
Biochemistry and Chemosensors
- Naphthalimide-based chemosensors, which can be derived from compounds like this compound, play a critical role in detecting ions and molecules. Their high sensitivity and specificity make them invaluable tools in environmental monitoring, diagnostic assays, and research laboratories (Dong et al., 2020).
Mecanismo De Acción
Target of Action
8-Bromo-5-fluorochroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone and its derivatives have been associated with a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
Chromanone derivatives have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These activities suggest that chromanone derivatives may interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Chromanone derivatives have been found to influence several biochemical pathways. For instance, some chromanone analogs displayed antiparasitic activity by targeting pteridine reductase-1, showing significant inhibition against T. brucei and L. infantum
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with chromanone derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. For instance, oxidative stress caused by environmental and endogenous factors can result in an imbalance of oxidative-antioxidant processes . This could potentially influence the action of chromanone derivatives, including this compound.
Análisis Bioquímico
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-5-fluorochroman-4-one is not well-defined. It is hypothesized to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could also investigate any effects on its localization or accumulation .
Subcellular Localization
This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
8-bromo-5-fluoro-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAVCPZMIKUNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2926944.png)



![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)


![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)
![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)

